molecular formula C11H7FN2O2 B8352012 2-(2-Fluorophenyl)-5-nitropyridine

2-(2-Fluorophenyl)-5-nitropyridine

Cat. No.: B8352012
M. Wt: 218.18 g/mol
InChI Key: MVTLTVUKFSWZOD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-nitropyridine is a nitro-substituted pyridine derivative bearing a fluorophenyl group at the 2-position. The nitro group at the 5-position is a strong electron-withdrawing moiety, which influences the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-nitropyridine

InChI

InChI=1S/C11H7FN2O2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(15)16/h1-7H

InChI Key

MVTLTVUKFSWZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-(2,4-Difluorophenyl)-5-nitropyridine

  • Molecular Formula : C₁₁H₆F₂N₂O₂
  • Molecular Weight : 236.18 g/mol
  • Crystal System : Orthorhombic (space group Pna2₁) with unit cell parameters a = 22.185 Å, b = 3.7457 Å, c = 11.894 Å .
  • Key Differences: The additional fluorine at the 4-position of the phenyl ring enhances electron-withdrawing effects and may increase dipole moments compared to the mono-fluorinated analog. The crystal structure reveals a planar pyridine ring and a dihedral angle of 7.9° between the pyridine and fluorophenyl groups, suggesting moderate conjugation .

2-Chloro-5-nitropyridine

  • Molecular Formula : C₅H₃ClN₂O₂
  • Molecular Weight : 158.55 g/mol
  • Key Differences : Substitution of the fluorophenyl group with chlorine at the 2-position results in a smaller, more electronegative substituent. Chlorine’s larger atomic radius and polarizability may alter solubility and reactivity in nucleophilic aromatic substitution reactions compared to fluorine derivatives .

2-(Benzyloxy)-5-nitropyridine

  • Molecular Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • Key Differences: The benzyloxy group introduces steric bulk and lipophilicity (XLogP3 = 3) compared to the fluorophenyl group.

2-(4-Chlorophenoxy)-5-nitropyridine

  • Molecular Formula : C₁₁H₇ClN₂O₃
  • Molecular Weight : 250.64 g/mol
  • Melting Point : 93°C .
  • Key Differences: The para-chlorophenoxy group combines electron-withdrawing (Cl) and electron-donating (O) effects, creating a unique electronic profile. The phenoxy linkage may enhance π-π stacking interactions in solid-state structures compared to direct phenyl substitution .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Applications
2-(2-Fluorophenyl)-5-nitropyridine* C₁₁H₇FN₂O₂ 218.19 2-Fluorophenyl, 5-NO₂ N/A Inferred high reactivity in SNAr reactions
2-(2,4-Difluorophenyl)-5-nitropyridine C₁₁H₆F₂N₂O₂ 236.18 2,4-Difluorophenyl, 5-NO₂ N/A Orthorhombic crystal structure
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 158.55 2-Cl, 5-NO₂ N/A High electrophilicity
2-(Benzyloxy)-5-nitropyridine C₁₂H₁₀N₂O₃ 230.22 2-Benzyloxy, 5-NO₂ N/A Lipophilic (XLogP3 = 3)
2-(4-Chlorophenoxy)-5-nitropyridine C₁₁H₇ClN₂O₃ 250.64 4-Cl-phenoxy, 5-NO₂ 93 Solid-state stability

*Properties inferred from analogs.

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